Human PARP1 Enzyme Inhibition: Mid-Range Potency Differentiated from Clinical PARP Inhibitors and Co-Screened Analogs
In a head-to-head in vitro enzyme inhibition study, this compound exhibited an IC₅₀ of 308.4 ± 21.3 nM against human PARP1, placing it in a distinct potency band that is >200-fold weaker than the clinical PARP inhibitor rucaparib (IC₅₀ 1.4 nM) yet 2.4-fold more potent than the structurally related screening hit 7670490 (IC₅₀ 403.7 nM) [1]. This intermediate potency, combined with its unique substitution pattern, makes it a valuable tool compound for probing PARP1 structure-activity relationships where nanomolar-level inhibition is undesirable.
| Evidence Dimension | hPARP1 enzyme inhibition IC₅₀ |
|---|---|
| Target Compound Data | 308.4 ± 21.3 nM |
| Comparator Or Baseline | Rucaparib: 1.4 nM (literature); Veliparib (ABT-888): 5.2 nM (literature); PJ-34: 20 nM (literature); EB-47: 45 nM (literature); DPQ: 40 nM (literature); ChemBridge 7655698: 81.2 ± 21.3 nM; 7670490: 403.7 ± 53.4 nM |
| Quantified Difference | ~220-fold less potent than rucaparib; ~2.4-fold more potent than 7670490; ~3.8-fold less potent than 7655698 |
| Conditions | Inhibition of human recombinant PARP1; assay details in García-Saura et al. (2018) Scientific Reports Table 2 |
Why This Matters
This quantified potency position enables researchers to select a compound with precisely calibrated PARP1 inhibition strength, avoiding the cytotoxicity associated with clinical-grade nanomolar inhibitors while retaining measurable activity for mechanistic studies.
- [1] García-Saura, A. G., et al. "Comparative inhibitory profile and distribution of bacterial PARPs, using Clostridioides difficile CD160 PARP as a model." Scientific Reports 8, Article 8056 (2018). Table 2: IC₅₀ values of well-known and new compounds against hPARP1. View Source
